![molecular formula C18H20ClN3O4 B2655787 diethyl 2-({[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate CAS No. 956574-60-0](/img/structure/B2655787.png)
diethyl 2-({[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-({[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate is an organic compound commonly used in various scientific research fields due to its unique chemical structure and properties. The compound is particularly noted for its relevance in medicinal chemistry, where it serves as a building block for synthesizing pharmacologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions The compound can be synthesized via a multi-step process involving several key reactions. Initially, diethyl malonate is reacted with 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-amine in the presence of a base such as sodium ethoxide, which facilitates the formation of the intermediate. The reaction typically occurs under reflux conditions in an ethanol solvent.
Industrial Production Methods For industrial-scale production, similar synthetic routes are followed, but optimizations are made to improve yield and cost-efficiency. High-pressure reactors and continuous flow systems are often employed to handle large volumes, ensuring consistent quality and scalability.
化学反应分析
Types of Reactions It Undergoes The compound participates in a variety of chemical reactions, including:
Oxidation: Where it can be oxidized to form corresponding oxides.
Reduction: Reduction reactions often yield simplified or more complex derivatives.
Substitution: It undergoes substitution reactions particularly in the presence of nucleophiles and electrophiles.
Common Reagents and Conditions Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogens or other nucleophilic reagents.
Major Products Formed The major products depend on the reaction conditions and reagents. For example, oxidation typically yields carboxylated derivatives, while substitution reactions can introduce various functional groups, altering its chemical and physical properties.
科学研究应用
Diethyl 2-({[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate is widely used in scientific research due to its versatile chemical nature. In chemistry, it serves as a precursor for synthesizing complex molecules. In biology and medicine, it is utilized in the development of potential therapeutic agents, including anti-inflammatory and anticancer compounds. The compound’s ability to engage in diverse reactions makes it valuable in drug discovery and development. In industry, it finds applications in the synthesis of specialty chemicals and advanced materials.
作用机制
The compound's mechanism of action involves interactions with various molecular targets. Its pyrazole ring and chlorophenyl group are known to interact with biological receptors, enzymes, and pathways. These interactions can modulate the activity of specific proteins, leading to desired biological effects. For instance, in medicinal applications, it may inhibit enzymes associated with disease progression, offering therapeutic benefits.
相似化合物的比较
Diethyl 2-({[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate is compared to other malonate derivatives and pyrazole-containing compounds. Similar compounds include diethyl malonate and other aminopyrazoles. What sets this compound apart is its unique combination of functional groups, which confers distinct reactivity and biological activity. Its specific structural arrangement enhances its potential in targeted applications, making it a valuable asset in research and development.
So, there you have it: a comprehensive look at this fascinating compound. Anything else you’d like to dive into?
属性
IUPAC Name |
diethyl 2-[[[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]amino]methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4/c1-4-25-17(23)15(18(24)26-5-2)11-20-16-10-12(3)21-22(16)14-8-6-13(19)7-9-14/h6-11,20H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDNQXWEYQNMAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=NN1C2=CC=C(C=C2)Cl)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2655704.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2655705.png)
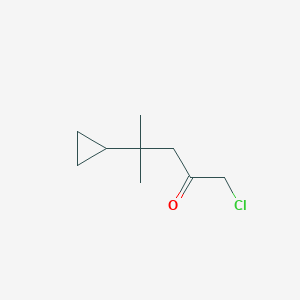
![2-[1-(2-Methoxyphenyl)cyclobutyl]acetic acid](/img/structure/B2655707.png)
![N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide](/img/structure/B2655708.png)
![N-(4-chloro-2-fluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2655712.png)
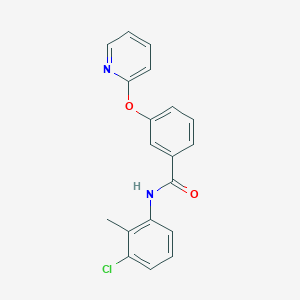
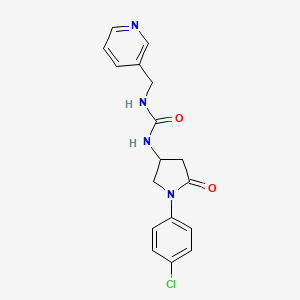
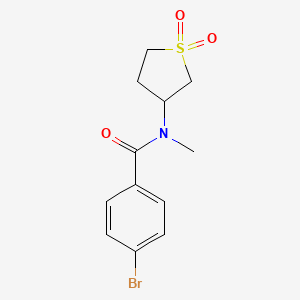
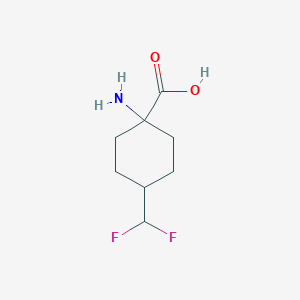
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide](/img/structure/B2655722.png)
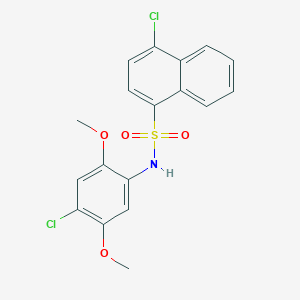
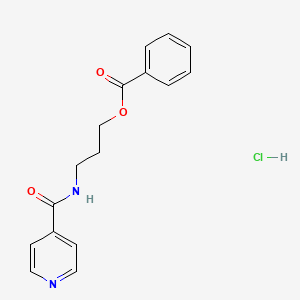
![3-amino-N-(4-butoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2655727.png)
